molecular formula C7H13N B3255497 Cyclohex-3-en-1-ylmethanamine CAS No. 2555-10-4

Cyclohex-3-en-1-ylmethanamine

Cat. No. B3255497
CAS RN: 2555-10-4
M. Wt: 111.18 g/mol
InChI Key: DNTZUCRLOISRPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclohex-3-en-1-ylmethanamine can be synthesized through several methods. It is usually prepared by the reduction of norcamphor using a suitable reducing agent.


Molecular Structure Analysis

The chemical formula of this compound is C7H13N . The molecular weight is 111.18482 . The compound is slightly soluble in water but is highly soluble in organic solvents such as ethanol, ether, and chloroform .


Physical And Chemical Properties Analysis

This compound is a colorless liquid that has a characteristic odor. Its boiling point is 236°C, and it has a melting point of -17°C . The compound is slightly soluble in water but is highly soluble in organic solvents such as ethanol, ether, and chloroform .

Future Directions

  • Investigation of the compound’s potential use in catalysis.
  • Synthesis of novel derivatives of this compound for drug development.
  • Investigation of the compound’s biological properties for potential use in cancer therapy.

Scientific Research Applications

  • Anticancer Activity : A study by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives using various amines, including cyclohexanamine, and evaluated their anticancer activity. This research indicates potential applications in developing novel anticancer drugs (Kumar et al., 2013).

  • Neuroprotective and Neurorestorative Potential : Ardashov et al. (2019) designed and synthesized monoepoxides of a cyclohexene derivative and evaluated their biological activity in a mouse model of Parkinson's disease. The study found that these compounds could promote the survival of cultured dopamine neurons and protect against toxin-induced degeneration, indicating potential applications in treating neurodegenerative diseases (Ardashov et al., 2019).

  • Metabolic Studies : Research by Elshahed et al. (2001) on the metabolism of cyclohex-1-ene carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms provides insights into microbial metabolism and biodegradation processes. This can have applications in environmental science and bioremediation (Elshahed et al., 2001).

  • Pharmacology and Receptor Antagonism : A study by Cho et al. (2009) on the synthesis of cyclohexanamine derivatives as neuropeptide Y Y1 receptor antagonists indicates the potential of these compounds in developing treatments for disorders related to this receptor, such as obesity and anxiety (Cho et al., 2009).

  • Chemical Synthesis and Transformations : Research conducted by Gómez-Sánchez and Marco-Contelles (2005) on the Curtius rearrangement of cyclohex-3-ene carboxylic acid and subsequent synthesis of various carbamates demonstrates the versatility of this compound in synthetic organic chemistry (Gómez-Sánchez & Marco-Contelles, 2005).

properties

IUPAC Name

cyclohex-3-en-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTZUCRLOISRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2555-10-4
Record name 1-(cyclohex-3-en-1-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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